molecular formula C13H17FN2O B3243673 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 1587063-75-9

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No. B3243673
CAS RN: 1587063-75-9
M. Wt: 236.28 g/mol
InChI Key: LPDLSDSYLKZIKH-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone, also known as 4-FA, is a synthetic compound that belongs to the family of amphetamines. It is a designer drug that has been used as a recreational drug due to its stimulant and entactogenic effects. However, the use of 4-FA has been associated with adverse effects, including cardiovascular and neurological complications. Despite its recreational use, 4-FA has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone involves the release of neurotransmitters, particularly dopamine, serotonin, and norepinephrine, from presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The increased release of dopamine is responsible for the stimulant effects of this compound, while the release of serotonin is responsible for its entactogenic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. These effects are similar to those observed with other amphetamines. This compound also increases the release of dopamine, serotonin, and norepinephrine, which results in enhanced mood, alertness, and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone in lab experiments include its ability to enhance neurotransmission, which can be useful for studying the role of neurotransmitters in regulating behavior and cognition. However, the use of this compound in lab experiments is limited by its potential adverse effects, including cardiovascular and neurological complications.

Future Directions

For research on 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone include studying its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. Further research is also needed to understand the long-term effects of this compound use, particularly its potential for addiction and neurotoxicity. Additionally, research is needed to develop safer and more effective drugs that target the same neurotransmitter systems as this compound.
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential therapeutic applications. Its mechanism of action involves the release of neurotransmitters, particularly dopamine, serotonin, and norepinephrine, which results in enhanced neurotransmission. While this compound has potential benefits, its use is limited by its potential adverse effects. Future research is needed to better understand the potential therapeutic applications of this compound, as well as its long-term effects and potential for addiction and neurotoxicity.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. Studies have shown that this compound has a similar mechanism of action to other amphetamines, which involves the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in regulating mood, cognition, and behavior.

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLSDSYLKZIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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